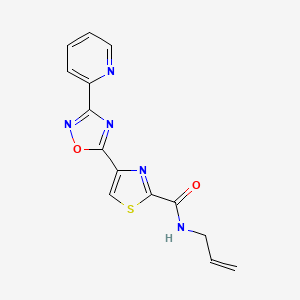
N-allyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide is a useful research compound. Its molecular formula is C14H11N5O2S and its molecular weight is 313.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
N-allyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide exhibits several pharmacological activities that make it a candidate for drug development:
- Antimicrobial Activity : Studies have indicated that compounds containing oxadiazole and thiazole moieties possess antimicrobial properties. The presence of the pyridine ring enhances the compound's ability to interact with bacterial membranes or enzymes, potentially leading to effective antibacterial agents .
- Anticancer Potential : Research has shown that derivatives of oxadiazoles can inhibit cancer cell proliferation. The thiazole and oxadiazole components may disrupt cellular processes in cancer cells, making this compound a subject of interest for anticancer drug development .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from readily available precursors through methods such as cyclization reactions involving thiazoles and oxadiazoles .
Table 1: Synthetic Routes for N-allyl Compounds
| Route Description | Key Reagents | Yield (%) |
|---|---|---|
| Cyclization of thiazole with oxadiazole derivatives | POCl₃, Acetic Anhydride | 70% |
| Reaction with allyl halides | K₂CO₃ in DMF | 65% |
Therapeutic Applications
The therapeutic applications of this compound are promising:
Antimicrobial Agents
The compound's structural features allow it to function as a potential antimicrobial agent against various pathogens. In vitro studies have demonstrated efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Agents
Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . Further research is needed to elucidate its mechanisms of action.
Material Science Applications
Beyond pharmacology, N-allyl derivatives are being explored for their potential in material science:
Organic Electronics
Compounds like N-allyl derivatives have shown promise in organic electronics due to their electronic properties. They can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
Sensors
The unique chemical structure allows for the development of sensors that can detect specific biomolecules or environmental changes, making it useful in biosensing applications .
Case Studies
Several case studies highlight the significance of N-allyl derivatives in research:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of similar thiazole derivatives showed effectiveness against multi-drug resistant strains of bacteria, suggesting potential for development into new antibiotics .
Propiedades
IUPAC Name |
N-prop-2-enyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2S/c1-2-6-16-12(20)14-17-10(8-22-14)13-18-11(19-21-13)9-5-3-4-7-15-9/h2-5,7-8H,1,6H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCHFKQTCANBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=NC(=CS1)C2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













